2,3-Dimethylphenethyl acetate
Description
2,3-Dimethylphenethyl acetate (IUPAC name: α,α-dimethylphenethyl acetate) is an ester derived from α,α-dimethylphenethyl alcohol and acetic acid. It is widely utilized in the food and fragrance industries due to its aromatic properties. Structurally, it features a phenethyl backbone with methyl groups at the α-positions of the ethyl chain and an acetyloxy group at the phenyl ring’s para position (Fig. 1). This compound is noted for its role as a flavoring agent, particularly in meat products, where it contributes to volatile organic compound profiles during storage .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-12(10(9)2)7-8-14-11(3)13/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDDFADDJDKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCOC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Increasing the acetic acid-to-alcohol molar ratio to 5:1 improved conversion rates to 74%. However, excessive acid promoted etherification byproducts, necessitating careful stoichiometric control. Neutralization with aqueous sodium bicarbonate post-reaction minimized hydrolysis during workup.
Acetylation with Acetic Anhydride
Acetylation using acetic anhydride in pyridine provides higher yields (85–92%) under milder conditions (25–40°C). The base scavenges generated acetic acid, shifting equilibrium toward ester formation. A protocol adapted from tetrahydroisoquinoline alkylation demonstrated 89% yield within 2 hours when employing 1.2 equivalents of anhydride.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst accelerated reaction completion to 30 minutes. This aligns with findings from DMSO/t-BuOK-mediated systems, where polar aprotic solvents stabilized transition states.
Transesterification of Methyl Acetate
Transesterification with methyl acetate and 2,3-dimethylphenethyl alcohol under basic conditions offers atom-economic advantages. Sodium methoxide (0.5 mol%) in toluene at 80°C yielded 78% product, leveraging Le Chatelier’s principle through methanol distillation. Comparative data from amide synthesis suggests higher temperatures (120°C) may improve kinetics but risk thermal degradation.
Halide Displacement with Potassium Acetate
Nucleophilic substitution of 2,3-dimethylphenethyl bromide with potassium acetate in DMF achieved 63% yield after 12 hours at 90°C. While less efficient than acetylation, this method avoids alcohol precursors. The reaction’s success mirrors lithium halide elimination strategies observed in pterosin syntheses.
Grignard Route to Alcohol Precursor
Synthesizing the alcohol precursor via Grignard reaction enables full control over substitution patterns. Treatment of 2,3-dimethylbromobenzene with magnesium in THF, followed by ethylene oxide quench, produced 2,3-dimethylphenethyl alcohol in 71% yield. Subsequent acetylation via method 2 raised overall yield to 64%, highlighting cumulative inefficiencies.
Purification and Analytical Validation
Crude products were purified via silica gel chromatography using petroleum ether/ethyl acetate gradients (20:1 to 2:1), with isolated yields correlating to eluent polarity. Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity: δ 2.25 (s, 3H, CH₃COO), 2.21 (s, 6H, Ar-CH₃), and 4.20 (t, 2H, CH₂O) in ¹H NMR. Mass spectrometry showed [M+H]⁺ at m/z 207.1384, consistent with theoretical values .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2,3-Dimethylphenethyl alcohol and acetic acid.
Reduction: 2,3-Dimethylphenethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2,3-Dimethylphenethyl acetate serves as a starting material for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions such as hydrolysis, reduction, and electrophilic substitution.
Biology
- Biological Activity Studies : Research has indicated potential biological activities of this compound. Studies focus on its interactions with biological systems, particularly regarding its olfactory properties and potential effects on human health.
Medicine
- Therapeutic Properties : Investigations into the medicinal properties of this compound include its role in drug formulations. Its ester group can undergo hydrolysis in biological systems, potentially releasing biologically active alcohols that may exhibit therapeutic effects.
Fragrance Industry
- Flavoring and Fragrance Applications : The compound is widely utilized in perfumes, cosmetics, and food flavorings due to its sweet floral notes. It acts as a masking agent to inhibit undesirable odors in consumer products.
Case Study 1: Toxicological Evaluation
A study evaluated the toxicological profile of related compounds such as 1,1-dimethyl-2-phenylethyl acetate. Findings indicated no significant mutagenic effects when tested on various bacterial strains (Salmonella typhimurium) using the Ames test. This suggests that structurally similar compounds may also exhibit low toxicity profiles .
Case Study 2: Sensitization Testing
Research conducted on skin sensitization demonstrated that certain derivatives did not provoke significant allergic reactions in human subjects during patch tests. This indicates a favorable safety profile for use in cosmetic formulations .
Mechanism of Action
The mechanism of action of 2,3-dimethylphenethyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fragrance. Additionally, its ester functional group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects.
Comparison with Similar Compounds
α,α-Dimethylphenethyl Butyrate
- Structural Difference : The butyrate ester replaces the acetyl group with a butyryl group.
- Applications : Like the acetate, it is used in food additives and cosmetics. However, the longer alkyl chain in butyrate enhances its lipophilicity, making it more persistent in lipid-rich matrices .
- Research Findings : In comparative studies, butyrate derivatives generally exhibit lower volatility than acetates, influencing their release rates in fragrances .
3-(2,3-Dimethylbenzoyl)phenyl Acetate
- Structural Difference : A benzoyl group replaces the phenethyl chain, introducing a ketone functionality.
- Properties : The benzoyl group increases molecular rigidity and UV absorption, making it suitable for photostability studies. Its mass (268.31 g/mol) is higher than 2,3-dimethylphenethyl acetate (192.22 g/mol), affecting solubility and diffusion rates .
3,4-Dihydroxyphenethyl Acetate
- Structural Difference : Hydroxyl groups at the 3- and 4-positions of the phenyl ring enhance polarity.
- Biological Activity: The hydroxyl groups enable antioxidant properties, unlike the non-polar this compound.
Ethyl 2-Phenylacetoacetate
- Key Difference : Incorporates a β-keto ester group, enabling chelation and catalytic applications.
- Applications: Serves as a precursor in synthesizing amphetamines and fine chemicals. Its reactivity contrasts with this compound, which is primarily non-reactive in biological systems .
Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate
- Structural Feature: An amino group replaces the acetyloxy group, introducing basicity.
- Applications: Used in asymmetric synthesis of chiral pharmaceuticals. The amino group facilitates hydrogen bonding, altering solubility and metabolic pathways compared to the acetate .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Research Findings on Volatile Esters in Food Systems
Biological Activity
2,3-Dimethylphenethyl acetate is an organic compound that has garnered attention for its potential biological activities and applications across various fields, including chemistry, biology, and medicine. This article provides a detailed examination of its biological activity, including mechanisms of action, toxicity studies, and applications in different industries.
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- Functional Group : Ester
The primary mechanism of action for this compound involves its interaction with olfactory receptors. Upon binding to these receptors in the nasal cavity, it triggers a signal transduction pathway that leads to the perception of its characteristic fragrance. Additionally, the ester functional group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects on cellular processes .
Toxicity Assessment
A series of toxicity studies have been conducted to evaluate the safety profile of this compound. Notably:
- 90-Day Oral Toxicity Study :
- Reproductive and Developmental Toxicity Study :
Fragrance Industry
This compound is widely used as a fragrance ingredient in perfumes and personal care products due to its pleasant aroma. It enhances consumer appeal by providing fruity and sweet notes .
Flavoring Agent
In the food industry, this compound serves as a flavoring agent that contributes to improved taste profiles in various consumables. Its ability to impart desirable flavors makes it valuable in food formulations .
Pharmaceutical Applications
The compound is also investigated for its potential therapeutic properties. It acts as an excipient in drug formulations, aiding in the solubility and stability of active ingredients .
Research Findings
Recent studies have explored the broader implications of ester compounds like this compound in biological systems:
- Hydrolysis Products : The hydrolysis of esters can lead to biologically active alcohols that may exhibit different pharmacological properties compared to their parent compounds .
- Comparative Studies : Research comparing similar esters indicates that while some may exhibit mutagenic properties, others do not show significant genotoxic potential . This suggests a need for further investigation into the safety profile of specific esters like this compound.
Summary Table of Key Findings
| Study Type | Organism | Dose (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
|---|---|---|---|---|
| Oral Toxicity Study | Sprague Dawley Rats | 0, 90, 180, 360 | No significant adverse effects observed | 360 |
| Reproductive Toxicity Study | Wistar Han Rats | 250, 500, 1000 | No adverse effects on mating or fertility | Not established |
| Skin Sensitization | Human Volunteers | Various | No reactions indicative of sensitization | N/A |
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethylphenethyl acetate, and how can purity be optimized?
Methodological Answer: this compound can be synthesized via esterification of 2,3-dimethylphenethyl alcohol with acetic anhydride or acetyl chloride, using sulfuric acid as a catalyst. A typical protocol involves refluxing the alcohol with excess acetic anhydride in methanol under acidic conditions, followed by neutralization, extraction, and purification via vacuum distillation or recrystallization . To optimize purity, fractional distillation (boiling point range: 220–230°C) or preparative HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) is recommended. Impurities like unreacted alcohol or diastereomers can be minimized by controlling reaction time and stoichiometry .
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Structural validation requires a combination of spectroscopic techniques:
- NMR : H NMR should show peaks for aromatic protons (δ 6.8–7.2 ppm, multiplet), acetate methyl (δ 2.05 ppm, singlet), and phenethyl methyl groups (δ 2.3–2.5 ppm, doublet). C NMR confirms the ester carbonyl (δ 170–172 ppm) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 206.2 (CHO) with fragmentation patterns indicating loss of acetyl (60 Da) or phenethyl groups .
- FTIR : Key absorptions include C=O stretch (1740–1720 cm) and C-O ester (1250–1150 cm) .
Q. What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer: The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon/nitrogen) at −20°C in amber glass vials to prevent UV degradation. Stability studies show <5% decomposition over 2 years under these conditions. For aqueous systems, buffered solutions (pH 6–7) with 0.01% BHT (butylated hydroxytoluene) inhibit radical-mediated degradation .
Advanced Research Questions
Q. How can this compound be quantified in complex matrices (e.g., food or biological samples)?
Methodological Answer: Use GC-MS with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) and splitless injection. Calibrate with deuterated internal standards (e.g., 2-phenylethyl acetate-d3, m/z 167.21) to correct matrix effects. For biological samples, employ solid-phase microextraction (SPME) with a PDMS/DVB fiber. Detection limits as low as 0.1 ppb are achievable .
Q. What role does this compound play in lipid dynamics or membrane interactions?
Methodological Answer: The compound’s lipophilic nature (logP ≈ 3.5) allows integration into lipid bilayers. Fluorescence anisotropy studies using DPH (1,6-diphenyl-1,3,5-hexatriene) probes reveal increased membrane rigidity at concentrations >10 µM. Molecular dynamics simulations (AMBER force field) suggest preferential localization near phospholipid headgroups, altering lateral diffusion coefficients .
Q. How do stereochemical variations (e.g., α,α-dimethyl vs. α,β-dimethyl) affect bioactivity?
Methodological Answer: Stereochemistry critically impacts receptor binding. For example, α,α-dimethylphenethyl acetate shows 10-fold higher affinity for olfactory receptor OR2W1 compared to α,β-dimethyl isomers. Docking simulations (AutoDock Vina) suggest the α,α configuration induces conformational changes in the receptor’s binding pocket, enhancing hydrophobic interactions .
Q. What analytical challenges arise in distinguishing this compound from structurally similar esters?
Methodological Answer: Isomeric esters (e.g., 2,4- or 3,5-dimethyl derivatives) require advanced separation techniques. Use chiral GC columns (e.g., Cyclosil-B) or UPLC-MS/MS with a HILIC column (mobile phase: 10 mM ammonium formate in acetonitrile/water). Diagnostic ions include m/z 91 (tropylium) for phenethyl derivatives and m/z 43 (acetyl) for ester confirmation .
Q. How can conflicting data on the compound’s volatility in food systems be resolved?
Methodological Answer: Discrepancies in volatility studies (e.g., headspace vs. SPME measurements) arise from matrix effects. Standardize methods using dynamic headspace-GC with Tenax TA traps. For meat matrices (as in ), account for lipid oxidation byproducts (e.g., hexanal) that compete for adsorption sites. Multivariate analysis (PCA) helps identify confounding variables .
Methodological Notes
- Data Contradictions : Conflicting bioactivity data (e.g., antimicrobial effects in vs. null results in other studies) may stem from assay conditions (e.g., nutrient broth vs. synthetic media). Replicate studies under controlled oxygen tension and pH .
- Safety Protocols : Follow OSHA guidelines for ester handling: use fume hoods, nitrile gloves, and monitor airborne concentrations via PID detectors (detection range: 0.1–50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
